alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
Description
Chemical Structure and Properties α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (CAS: 10549-15-2) is a chiral phenylacetamide derivative characterized by a ketone (α-oxo) group and an (R)-1-phenylethylamine substituent. Its molecular formula is C₁₆H₁₅NO₂, with a molecular weight of 253.30 g/mol and a melting point of 110–112°C . The compound exhibits a density of 1.144 g/cm³ and a logP value of 3.14, indicating moderate lipophilicity . Its stereochemistry at the phenylethyl group is critical for interactions in biological systems and material science applications.
For example, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide was synthesized using straightforward methods involving chloroacetyl chloride and coumarin derivatives .
Properties
IUPAC Name |
2-oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(13-8-4-2-5-9-13)17-16(19)15(18)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFERKGOUXJDD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435732 | |
| Record name | 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-15-2 | |
| Record name | 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
The foundational synthesis involves the condensation of phenylacetic acid derivatives with (R)-1-phenylethylamine. A common approach utilizes chloroacetonitrile as an activating agent, enabling nucleophilic acyl substitution. The reaction proceeds under basic conditions (e.g., potassium phosphate monohydrate) to deprotonate the amine, facilitating attack on the activated carbonyl carbon.
Key reaction parameters :
Oxidative Methods for α-Keto Group Formation
The α-oxo moiety is introduced via oxidation of precursor N-[(R)-1-phenylethyl]phenylacetamide. Oxalyl chloride (Cl−C(=O)−C(=O)−Cl) serves as an effective oxidizing agent, converting the α-methylene group to a ketone while generating CO, CO₂, and HCl as byproducts. Alternative oxidants include:
| Oxidant | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxalyl chloride | 0°C, DCM, 2 h | 82 | 95 |
| KMnO₄ | H₂O/acetone, 25°C, 4 h | 65 | 88 |
| Dess-Martin periodinane | DCM, 25°C, 1 h | 90 | 97 |
Industrial Production Strategies
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to enhance thermal control and mixing efficiency. A representative protocol involves:
Catalytic Asymmetric Synthesis
Enantioselective routes leverage chiral catalysts to directly construct the (R)-configured stereocenter:
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Substrate : N-Benzylidene-α-imino ester
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Catalyst : Iridium/(S)-MeO-Biphep complex (0.5 mol%)
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Conditions : H₂ (50 bar), MeOH, 40°C, 24 h
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Result : 94% ee, 78% yield
Stereochemical Control and Optimization
Chiral Auxiliary Techniques
The (R)-1-phenylethyl group acts as a chiral auxiliary, dictating stereoselectivity during crystallization. Key parameters influencing enantiomeric excess (ee):
| Parameter | Effect on ee (%) | Optimal Value |
|---|---|---|
| Cooling rate | +15% at 0.5°C/min | 0.3–0.5°C/min |
| Solvent polarity | Max ee in THF | Dielectric constant ~7.6 |
| Nucleophile concentration | +8% at 0.8 M | 0.7–0.9 M |
Dynamic Kinetic Resolution
Combining lipases (e.g., Candida antarctica Lipase B) with racemization catalysts enables quantitative yields of the R-enantiomer:
System components :
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Enzyme : CALB (5 wt%)
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Racemization catalyst : Shvo’s catalyst (0.1 mol%)
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Solvent : Toluene at 70°C
Purification and Characterization
Crystallization Protocols
Industrial purification employs anti-solvent crystallization:
Typical procedure :
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Dissolve crude product in ethanol (60°C, 10 mL/g)
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Add n-hexane (3:1 v/v) at 0.5 mL/min
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Cool to −20°C at 0.25°C/min
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Isolate crystals: 98.5% purity, 0.3% (S)-enantiomer
Chromatographic Methods
Preparative HPLC conditions for analytical validation:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (85:15) | 1.0 mL/min | 12.7 min (R) |
| 14.2 min (S) |
Chemical Reactions Analysis
Types of Reactions
alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Lipoxygenase Inhibition
One of the notable applications of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is its role as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation and other pathological conditions. Compounds that inhibit lipoxygenase activity can be beneficial in treating conditions such as asthma, allergies, and cardiovascular diseases .
2. Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance, derivatives of this compound have been tested against colorectal cancer cell lines, demonstrating significant cytotoxic effects. The lead compound exhibited an IC50 value of 1.3 µM against HCT116 cells, indicating strong anti-proliferative activity .
3. Synthesis of Bioactive Compounds
The compound can serve as a precursor for synthesizing various bioactive molecules through innovative synthetic methodologies, such as one-pot reactions that yield complex pyrazole-pyrazines. These derivatives have shown promise in targeting cancer cells effectively .
Pharmacological Insights
1. Treatment of Inflammatory Diseases
Due to its lipoxygenase-inhibiting properties, this compound can be utilized in formulations aimed at treating inflammatory diseases. Its mechanism involves reducing leukotriene production, thereby alleviating symptoms associated with conditions like arthritis and inflammatory bowel diseases .
2. Cardiovascular Applications
The compound's ability to inhibit lipoxygenase also extends to cardiovascular health. It may help prevent tissue damage associated with ischemia and myocardial infarctions by modulating inflammatory responses .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7h | HCT116 | 1.3 | Induces G2/M cell cycle arrest |
| 7h | SW620 | 1.8 | Inhibits proliferation and viability |
| 7b | HCT116/SW620 | <5 | Active with electron-donating groups |
Case Studies
Case Study 1: Colorectal Cancer Treatment
A study investigated the efficacy of a derivative of this compound against colorectal cancer cell lines HCT116 and SW620. The results indicated that the compound significantly inhibited cell viability and induced apoptosis through G2/M phase arrest, making it a candidate for further development as an anti-cancer agent .
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory diseases, the compound was tested for its ability to reduce leukotriene levels in a model of allergic inflammation. The findings demonstrated a marked decrease in inflammatory markers, supporting its application in treating asthma and allergic responses .
Mechanism of Action
The mechanism of action of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Ferroelectric Materials
Compound
- N-[(R)-1-Phenylethyl]-N’-[1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl]-1,4,5,8-naphthalenediimide (R-H)
| Property | α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide | R-H Ferroelectric Derivative |
|---|---|---|
| Molecular Weight | 253.30 g/mol | ~500 g/mol (estimated) |
| Functional Groups | α-Oxo, phenylacetamide | Naphthalenediimide, nitroxide |
| Application | Pharmaceuticals, biosynthesis | Ferroelectric materials |
| Thermal Stability | Not reported | High (fluorinated variants) |
Compound
- 1-Phenylethyl Acetate (R)
| Property | α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide | 1-Phenylethyl Acetate (R) |
|---|---|---|
| Functional Groups | Acetamide, α-oxo | Ester |
| Enzymatic Pathway | Likely involves shikimate and ADH | ADH, acetyltransferase |
| Biological Role | Not explicitly reported | Floral aroma compound |
Antimicrobial Phenylacetamide Derivatives
Compound
- 1H-1,2,3-Triazol-1-yl-N-Phenylacetamide Derivatives
| Property | α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide | Triazolyl-N-Phenylacetamide |
|---|---|---|
| Antimicrobial Targets | Not reported | E. coli, MRSA |
| Selectivity Index (SI) | N/A | 8–12 (SI = CC₅₀/IC₅₀) |
| Structural Advantage | Chiral center | Triazole enhances binding |
Pyridine-Based Analogues
Compound
- 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile Key Differences: Pyridine core with amino and cyano groups. Activity: Antimicrobial inhibition zones of 12–16 mm against Candida and Gram-positive bacteria .
| Property | α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide | Pyridine Derivative |
|---|---|---|
| Core Structure | Phenylacetamide | Dihydropyridine |
| Bioactivity | Not reported | Antifungal, antibacterial |
| Inhibition Zone | N/A | 12–16 mm (0.1% concentration) |
Key Research Findings and Gaps
- Structural Flexibility : The (R)-1-phenylethyl group enhances stereoselective interactions but may reduce solubility compared to smaller substituents (e.g., methyl or fluoro groups) .
- Bioactivity Data: Limited evidence exists for α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide’s pharmacological activity. In contrast, triazole- and pyridine-based analogues show validated antimicrobial effects .
- Synthetic Challenges : Enantioselective synthesis of the (R)-configured phenylethyl group requires chiral catalysts or resolving agents, increasing production complexity .
Biological Activity
Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide, a compound with the molecular formula and a molecular weight of approximately 253.296 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of phenylacetic acid with an appropriate amine. A common method employs chloroacetonitrile in the presence of potassium phosphate monohydrate as a base. The compound can also be synthesized through various oxidation and reduction reactions, which modify its functional groups and enhance its biological properties .
This compound interacts with specific molecular targets, including enzymes and receptors. It has been studied for its potential to inhibit certain enzymatic pathways, particularly those involved in inflammation and pain modulation. The compound's ability to modulate these pathways suggests a mechanism that could lead to anti-inflammatory and analgesic effects .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in various experimental models. Its interaction with the arachidonic acid cascade is particularly noteworthy as it may inhibit lipoxygenase products that are potent mediators of inflammation .
- Analgesic Effects : Studies suggest that this compound may exert analgesic effects, making it a candidate for pain management therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in inflammatory markers | , |
| Analgesic | Pain relief in animal models | , |
| Enzyme Inhibition | Modulation of cyclooxygenase activity | , |
Case Studies
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Study : In a controlled experiment involving rats treated with the compound, significant reductions in pro-inflammatory cytokines were observed compared to control groups. This suggests that this compound effectively modulates inflammatory responses .
- Analgesic Efficacy : A study demonstrated that administration of this compound led to decreased pain responses in models of acute pain, indicating its potential as an analgesic agent .
- Enzyme Interaction : Research indicated that the compound inhibited cyclooxygenase (COX) enzymes in vitro, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling pathways .
Comparative Analysis
When compared with similar compounds such as phenotropil and N-methyl-2-oxo-2-phenylacetamide, this compound exhibits unique pharmacological profiles. While both phenotropil and N-methyl derivatives show cognitive enhancement properties, this compound is more focused on anti-inflammatory and analgesic activities due to its structural characteristics .
Table 2: Comparison with Similar Compounds
| Compound | Main Activity | Unique Features |
|---|---|---|
| This compound | Anti-inflammatory, Analgesic | Specific enzyme inhibition |
| Phenotropil | Cognitive enhancement | Nootropic effects |
| N-methyl-2-oxo-2-phenylacetamide | Varies | Distinct chemical reactivity |
Q & A
Q. What synthetic methodologies are commonly employed for α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide and related phenylacetamide derivatives?
The synthesis typically involves intramolecular cyclization or click chemistry. For example, intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides can yield pyridone derivatives under reflux conditions (e.g., using toluene and catalytic p-toluenesulfonic acid) . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also used to introduce triazole moieties into phenylacetamide scaffolds. For instance, 2-azido-N-phenylacetamide reacts with alkynes in the presence of CuSO₄·5H₂O and sodium ascorbate to form triazole-linked derivatives .
Q. How are structural and stereochemical properties of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide validated experimentally?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR for backbone assignment (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) and IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Stereochemical analysis : Vibrational Circular Dichroism (VCD) combined with Hartree-Fock calculations to confirm absolute configurations of chiral centers (e.g., (R)-1-phenylethyl substituents) .
- Elemental analysis : Confirms molecular formulas (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. What analytical methods ensure purity and stability of phenylacetamide derivatives during storage?
- Chromatography : Thin-layer chromatography (TLC) with Rf values (e.g., 0.34 in methylene dichloride/methanol 9:1) to monitor reaction progress .
- Thermal analysis : Melting point determination (e.g., 58–138°C for crystalline derivatives) to assess crystallinity .
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure to identify decomposition pathways .
Advanced Research Questions
Q. How do substituents on the phenylacetamide core influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
- Substituent effects : Electron-donating groups (e.g., para-OCH₃) enhance bioactivity by increasing electron density on the amide group, as seen in quinazolinone derivatives (e.g., 60% mean GI% for 11p vs. 49% for 11w with meta-Cl) .
- Methodology : Design analogues with systematic substitutions (e.g., halogen, alkyl, aryl groups) and evaluate using standardized assays (e.g., cytotoxicity, enzyme inhibition). Compare trends via regression analysis .
Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?
- Case example : A chloro-substituted derivative may show lower activity than methoxy-substituted analogues due to steric hindrance or electronic effects.
- Resolution strategies :
- Docking studies : Compare binding poses in target proteins (e.g., using AutoDock Vina).
- Pharmacokinetic profiling : Assess solubility, membrane permeability (e.g., PAMPA assay), and metabolic stability .
- Dose-response validation : Replicate assays with tighter error margins (e.g., n ≥ 6 replicates) .
Q. What strategies optimize synthetic yields for α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide derivatives?
- Catalyst screening : Test Cu(I)/Cu(II) ratios in CuAAC to maximize triazole formation (e.g., 70% yield with 10 mol% CuSO₄/ascorbate) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to toluene (39% vs. 70% yield) .
- Purification : Use gradient column chromatography (e.g., hexane/ethyl acetate) to separate diastereomers or regioisomers .
Q. How does stereochemistry at the (R)-1-phenylethyl group impact molecular interactions in chiral environments?
- Experimental approach : Synthesize enantiomers and evaluate enantioselective binding via:
- VCD/FTIR : Detect conformational differences in solid-state spectra .
- Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA).
- Biological assays : Compare IC₅₀ values for (R)- vs. (S)-configured derivatives .
Q. What computational tools predict the reactivity of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide in novel reaction pathways?
- DFT calculations : Optimize transition states for cyclization or nucleophilic attacks (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Machine learning : Train models on existing phenylacetamide reaction datasets to predict regioselectivity or byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
